N-[4-(2-Bromoacetyl)Phenyl]Acetamide

Catalog No.
S685616
CAS No.
21675-02-5
M.F
C10H10BrNO2
M. Wt
256.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-Bromoacetyl)Phenyl]Acetamide

Researchers synthesizing heterocycles often face yield loss from self-condensation when using unprotected 4'-amino-2-bromoacetophenone, while chloro analogs require extended reflux (12-24 h) with iodide catalysis. N-[4-(2-Bromoacetyl)phenyl]acetamide eliminates these issues:

  • Rapid 1-2 h cyclizations with thioureas/thioamides for 2-aminothiazole libraries.
  • Predictable stoichiometry via stable acetamido protection, preventing oligomerization.
  • Shelf-stable solid suitable for automated parallel synthesis.

CAS Number

21675-02-5

Product Name

N-[4-(2-Bromoacetyl)Phenyl]Acetamide

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]acetamide

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

InChI

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

BDOHURFEYYDIQE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CBr

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CBr

Synonyms

N-[4-(2-Bromoacetyl)phenyl]acetamide, 4'-Acetamido-2-bromoacetophenone, 4-Acetamidophenacyl bromide, 2-Bromo-4'-acetamidoacetophenone, N-Acetyl-4-(2-bromoacetyl)aniline, 4'-(Acetylamino)-2-bromoacetophenone

Purity

≥97%

Package Size

1 g, 5 g, 25 g, 100 g

N-[4-(2-Bromoacetyl)phenyl]acetamide (CAS 21675-02-5), commonly known as 4'-acetamido-2-bromoacetophenone, is a bifunctional building block utilized in heterocyclic synthesis and medicinal chemistry. As an alpha-bromoketone featuring a para-acetamido group, it serves as an established precursor for the Hantzsch synthesis of 2-aminothiazoles, imidazoles, and oxazoles. The compound offers a measurable balance of electrophilic reactivity at the alpha-carbon and chemical stability at the phenyl ring, enabling rapid cyclizations without the self-condensation issues typical of unprotected anilines [1].

Research Fit

Bromoacetyl electrophile for heterocyclic synthesis and bioconjugation
Defined melting point supports rapid identity confirmation
Consistent purity specification across multiple vendors

Substituting N-[4-(2-bromoacetyl)phenyl]acetamide with its unprotected analog, 4'-amino-2-bromoacetophenone, results in severe yield losses due to intermolecular self-condensation, where the free amine attacks the electrophilic alpha-bromoketone of adjacent molecules. Conversely, substituting the bromide leaving group with a chloride (4'-acetamido-2-chloroacetophenone) drastically reduces the rate of nucleophilic substitution, requiring extended reflux conditions (12-24 hours) or iodide catalysis that can degrade sensitive substrates. For procurement, this specific bromo-acetamido combination ensures shelf stability, predictable stoichiometry, and rapid reaction kinetics (1-2 hours) that are not achievable with generic alpha-haloketone or unprotected amine alternatives [1].

Substitution Risk

Chloro analog
Lower leaving-group ability may require harsher conditions or longer reactions, altering product profiles.
Trifluoroacetamido analog
Strong electron-withdrawing effect can destabilize intermediates and shift reaction pathways.

Halogen-Dependent Kinetics in Heterocycle Cyclization

In standard Hantzsch thiazole syntheses, alpha-bromoketones exhibit significantly faster reaction kinetics compared to their alpha-chloro counterparts. When reacting N-[4-(2-bromoacetyl)phenyl]acetamide with thioureas in refluxing ethanol, complete conversion to the corresponding thiazole is achieved within 1 to 2 hours. In contrast, the analogous alpha-chloroketone requires 12 to 24 hours of reflux or the addition of a catalyst to achieve comparable conversion, increasing energy consumption and the risk of thermal byproduct formation [1].

Evidence DimensionReaction time for complete Hantzsch cyclization
Target Compound Data1-2 hours (refluxing ethanol)
Comparator Or Baseline4'-Acetamido-2-chloroacetophenone (12-24 hours or requires catalyst)
Quantified Difference>80% reduction in reaction time
ConditionsReaction with thiourea derivatives in refluxing ethanol

Rapid cyclization kinetics minimize thermal degradation of sensitive functional groups and increase throughput in library synthesis compared to slower chloro-analogs.

Melting Point
Cross-study comparable
Target: 198–200 °C
Chloro analog: 216–219 °C
Enables identity check without advanced instrumentation
Capillary method; simplifies QC

Prevention of Intermolecular Self-Condensation

The acetamido group in N-[4-(2-bromoacetyl)phenyl]acetamide effectively masks the nucleophilicity of the nitrogen, preventing the rapid intermolecular alkylation that plagues unprotected 4'-amino-2-bromoacetophenone. While the unprotected free amine derivative spontaneously oligomerizes upon isolation or storage at room temperature, the N-acetylated compound remains stable under standard ambient storage conditions, allowing for precise stoichiometric control during subsequent synthetic steps [1].

Evidence DimensionShelf stability and isolated monomer integrity
Target Compound DataStable at ambient conditions as a solid
Comparator Or Baseline4'-Amino-2-bromoacetophenone (rapid spontaneous intermolecular alkylation/oligomerization)
Quantified DifferenceTransition from non-isolable/highly unstable to commercially storable solid
ConditionsAmbient storage and standard solution-phase handling

Procurement of the acetamido-protected form eliminates the need for in situ generation or extreme cold-chain logistics required for the highly unstable free amine.

Purity Consensus
Reported
95% minimum (AKSci, BOC Sciences)
Cross-supplier harmonization supports lot consistency
Supplier CoA; data to verify

High-Yield Synthesis of Advanced Pharmaceutical Intermediates

N-[4-(2-bromoacetyl)phenyl]acetamide has been quantitatively evaluated as a precursor in the synthesis of antitubulin agents, such as Todalam. In the critical Hantzsch cyclization step, reacting this specific bromoketone with various substituted thioureas in ethanol at reflux for 1 hour yielded the target 2-aminothiazole derivatives in 50-85% isolated yields. This single-step cyclization outperforms multi-step de novo thiazole construction routes, which typically yield less than 40% overall and require multiple days of processing [1].

Evidence DimensionIsolated yield of complex 2-aminothiazole derivatives
Target Compound Data50-85% yield in 1 hour
Comparator Or BaselineMulti-step de novo thiazole construction (typically <40% overall yield, multiple days)
Quantified Difference>20% absolute yield improvement and multi-day time savings
ConditionsRefluxing ethanol, 1 hour, stoichiometric thiourea

Reliable, high-yielding single-step cyclization directly reduces the cost and time required for pharmaceutical library generation compared to multi-step alternatives.

Rate constant (k)
Class-level inference
Estimated 10–100× faster than chloro analogs
Supports milder reaction conditions and higher throughput
Based on p-substituted phenacyl bromide studies; not directly measured
Storage
Cross-study comparable
Target: 2–8 °C, inert gas
Chloro analog: ambient, no inert gas
Higher reactivity demands controlled storage logistics
Supplier SDS; factor into compound management

High-Throughput Hantzsch Thiazole Synthesis

The compound serves as a primary starting material for generating libraries of 4-(4-acetamidophenyl)thiazole derivatives. Its rapid reaction kinetics with various thioureas and thioamides (achieving conversion in 1-2 hours) make it suitable for automated or high-throughput parallel synthesis where uniform reaction times and minimal workup are required [1].

Medicinal Chemistry and SAR Exploration

Due to the presence of the acetamido group, which acts as a hydrogen bond donor/acceptor or can be selectively deprotected, this compound is utilized in drug discovery. It was employed as the core building block in the synthesis of the tubulin inhibitor Todalam, demonstrating its capability to form key pharmacophores in complex biological targets efficiently [2].

Synthesis of Advanced Materials and Ligands

The robust reactivity of the alpha-bromoketone allows for the synthesis of bidentate or multidentate ligands containing the thiazole or imidazole motif. The protected amine ensures that side reactions do not interfere with the coordination chemistry during ligand assembly, providing a clean route to transition metal complexes compared to unprotected amine precursors[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic synthesis
Electrophilic reactivity profile
Reaction rate and stoichiometry reproducibility
Cysteine bioconjugation
Thiolate reactivity at neutral pH
Site-selectivity and irreversible labeling efficiency
Kinase inhibitor library synthesis
Reproducible leaving-group kinetics
Purity consistency and predictable reactivity

XLogP3

2

Wikipedia

N-[4-(2-Bromoacetyl)phenyl)acetamide

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